

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzoic acid

Cat. No.: B126250

[Get Quote](#)

CAS Number: 2252-51-9

This technical guide provides an in-depth overview of **2-Chloro-4-fluorobenzoic acid**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

2-Chloro-4-fluorobenzoic acid is a white solid at room temperature.^[1] It is a halogenated aromatic carboxylic acid with the molecular formula $C_7H_4ClFO_2$.^[1] Its stability and reactivity make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorobenzoic Acid

Property	Value	Reference(s)
CAS Number	2252-51-9	[2] [3]
Molecular Formula	C ₇ H ₄ ClFO ₂	[1]
Molecular Weight	174.56 g/mol	[4]
Monoisotopic Mass	173.988388 Da	[1]
Melting Point	181-183 °C	[1] [4]
Solubility	Soluble in 95% ethanol (50 mg/mL)	[1] [4]
Appearance	White solid	[1]
IUPAC Name	2-chloro-4-fluorobenzoic acid	[2]

Spectroscopic Data

The structural characterization of **2-Chloro-4-fluorobenzoic acid** is well-documented through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
13.45	s, br	1H, -COOH	
7.91	dd	1H	
7.56	dd	1H	
7.32	ddd	1H	

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment	Reference(s)
Data not fully available in search results		

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
3300-2500	Broad	O-H stretch (carboxylic acid)	[5]
1760-1690	Strong	C=O stretch (carboxylic acid)	[5]
1600-1585 & 1500- 1400	Medium	C-C stretch (aromatic ring)	[6]
1320-1210	Strong	C-O stretch	[5]
850-550	Medium	C-Cl stretch	

Table 5: Mass Spectrometry (MS) Data

m/z	Interpretation	Reference(s)
174	[M] ⁺ (Molecular ion)	[2][3]
157	[M-OH] ⁺	[2]
129	[M-COOH] ⁺	

Synthesis of 2-Chloro-4-fluorobenzoic Acid

Several synthetic routes to **2-Chloro-4-fluorobenzoic acid** have been developed, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scalability, and environmental considerations.

Oxidation of 2-Chloro-4-fluorotoluene

One common industrial method involves the oxidation of 2-chloro-4-fluorotoluene. This method can be achieved using strong oxidizing agents, though newer methods utilize catalytic systems to improve efficiency and reduce waste.

- Reaction Setup: In a 1.5 L tantalum steel autoclave, add $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (300 mg, 1.20 mmol), $\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).
- Reaction Conditions: Heat the mixture at 130-160°C under 300 psi of oxygen pressure for 3 hours.
- Work-up and Purification: After the reaction, pour the mixture into ice water (250 mL). The white solid product is separated by suction filtration, washed with water (4 x 100 mL), and dried overnight in a vacuum oven at 60°C. This process yields **2-Chloro-4-fluorobenzoic acid** in high purity (92% yield).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4-fluorobenzoic acid** via catalytic oxidation.

Diazotization of an Aromatic Amine

The Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, can be adapted for the synthesis of **2-Chloro-4-fluorobenzoic acid**. This typically involves the diazotization of an appropriate amino-substituted benzoic acid derivative. A more recent approach utilizes 2-chloro-4-aminobenzonitrile as the starting material.

- Diazotization:
 - Add 30% concentrated hydrochloric acid (47.89g, 394.01mmol) and 2-chloro-4-aminobenzonitrile (20.0g, 131.08mmol) to a 100mL four-necked flask.
 - Heat the mixture to 70°C and stir for 30 minutes.
 - Cool the reaction to 0°C and slowly add a solution of sodium nitrite (9.23g in 120g of water).

- After addition, continue stirring at 0°C for 30 minutes.
- Add sodium tetrafluoroborate (28.78g, 262.16 mmol) and stir for another 30 minutes to precipitate the diazonium salt.
- Hydrolysis:
 - The intermediate 2-chloro-4-fluorobenzonitrile (5g, 32.14mmol) is then hydrolyzed.
 - In a 100mL four-necked flask, add 90% sulfuric acid solution (35g, 321.42mmol).
 - Add the 2-chloro-4-fluorobenzonitrile and heat to 100°C, stirring for 4 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute with 40 mL of water.
 - Extract the product three times with 40 mL of dichloromethane.
 - Combine the organic phases and evaporate the solvent under reduced pressure to obtain a light yellow solid (93.05% yield).

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chloro-4-fluorobenzoic acid** from 2-chloro-4-aminobenzonitrile.

Applications in Drug Development and Agrochemicals

2-Chloro-4-fluorobenzoic acid is a crucial intermediate in the synthesis of various high-value chemicals.

- Pharmaceuticals: It serves as a precursor for the synthesis of antihistamines like loratadine and desloratadine.
- Agrochemicals: This compound is a key building block for herbicides, most notably Saflufenacil.^[7] The synthesis of Saflufenacil involves the reaction of a derivative of **2-chloro-4-fluorobenzoic acid** with other heterocyclic moieties.^{[7][8]}
- Dyes and Liquid Crystals: Its rigid, substituted aromatic structure also makes it a candidate for the synthesis of dyes and liquid crystal materials.

The presence of both chlorine and fluorine atoms in the molecule imparts unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.

Key Chemical Reactions

Beyond its use as an intermediate, **2-Chloro-4-fluorobenzoic acid** can undergo reactions typical of aromatic carboxylic acids.

- Esterification: The carboxylic acid group can be readily esterified.
- Amide Formation: It can be converted to the corresponding amide by reaction with amines.
- Preparation of Benzothiazoles: It has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole.^{[1][4]}
- Formation of Hydrogen-Bonded Complexes: It has been reported to form hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds.^[1]

Safety and Handling

2-Chloro-4-fluorobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.^[4] It may also cause respiratory irritation.^[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.^[4]
- Handling: Use only in well-ventilated areas. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.^[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[4]

This technical guide provides a summary of the key information regarding **2-Chloro-4-fluorobenzoic acid**. For more detailed information, please refer to the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2252-51-9 | 2-Chloro-4-fluorobenzoic acid [fluoromart.com]
- 2. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-fluorobenzoic acid [webbook.nist.gov]
- 4. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126250#2-chloro-4-fluorobenzoic-acid-cas-number-2252-51-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com